1-(1-cyclopropylethyl)-1H-pyrazole
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Overview
Description
1-(1-Cyclopropylethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques can be employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazoles with various functional groups .
Scientific Research Applications
1-(1-Cyclopropylethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(1-cyclopropylethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
Uniqueness: 1-(1-Cyclopropylethyl)-1H-pyrazole is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(1-cyclopropylethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(8-3-4-8)10-6-2-5-9-10/h2,5-8H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKOSZWMDXMKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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